molecular formula C18H19N3O5S2 B3001592 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681225-02-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B3001592
CAS No.: 681225-02-5
M. Wt: 421.49
InChI Key: VXFAFYCHQLHPSS-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety fused to a thiazole ring, linked via an acetamide group substituted with a thioether-morpholino chain. The benzodioxol group is known for enhancing metabolic stability, while the thiazole and morpholino components may contribute to binding affinity and solubility .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c22-16(9-27-10-17(23)21-3-5-24-6-4-21)20-18-19-13(8-28-18)12-1-2-14-15(7-12)26-11-25-14/h1-2,7-8H,3-6,9-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFAFYCHQLHPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article delves into the compound's biological activity, including its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Associated with diverse pharmacological effects.
  • Morpholino Group : Contributes to the compound's solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound can inhibit specific cellular pathways involved in tumor growth and proliferation. The thiazole and dioxole components may enhance biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways.

Table 1: Summary of Anticancer Activity

CompoundCell Lines TestedIC50 Values (µM)Mechanism of Action
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-acetamideMCF7 (breast cancer), HeLa (cervical cancer)12.5 (MCF7), 18.0 (HeLa)Inhibition of cell proliferation
Similar Thiazole DerivativeA549 (lung cancer), HCT116 (colon cancer)15.0 (A549), 22.0 (HCT116)Induction of apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic activities critical for bacterial survival.

Table 2: Summary of Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC, µg/mL)Activity Classification
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of related thiazole derivatives demonstrated that modifications in the structure could enhance activity against resistant bacterial strains. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .

The mechanisms by which this compound exerts its effects involve interactions with specific molecular targets within cells. These interactions can modulate signaling pathways, leading to altered cellular behavior such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and its analogues:

Compound Name/ID Core Features Key Differences Reference
Target Compound Benzodioxol, thiazole, morpholino, thioether-acetamide - -
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (6a,b) Thiazole, morpholino, thioxoacetamide Thioxo group replaces oxoethyl thio; lacks benzodioxol
ASN90 (O-GlcNAcase inhibitor) Benzodioxol, thiadiazole, acetamide, piperazine Thiadiazole replaces thiazole; piperazine instead of morpholino
2-(2-((2-(Benzodioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide Benzodioxol, thiazole, thioether-acetamide No morpholino; dimethylphenyl substituent
2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzodioxol-5-yl)acetamide Benzodioxol, thiazole, acetamide, amino substituent No morpholino; amino group on thiazole
2-((5-((Benzothiazol-2-ylthio)methyl)-4-phenyl-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide Morpholinoethyl, triazole, benzothiazole, thioether-acetamide Benzothiazole and triazole replace benzodioxol-thiazole

Research Findings and Trends

  • Morpholino Advantage: Morpholino-containing compounds (e.g., target compound, 6a,b) exhibit improved solubility and pharmacokinetics compared to non-morpholino analogues .
  • Benzodioxol Stability : Benzodioxol derivatives (e.g., target compound, –17) show enhanced metabolic stability due to reduced oxidative degradation .

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